molecular formula C20H26F3N5S B2890900 2-Methyl-4-((4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiazole CAS No. 2034494-48-7

2-Methyl-4-((4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiazole

Cat. No. B2890900
CAS RN: 2034494-48-7
M. Wt: 425.52
InChI Key: MTLRMYCVORKURB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridine ring, and a trifluoromethyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the thiazole and pyridine rings, followed by the introduction of the trifluoromethyl group . The synthesis of similar compounds often involves reactions such as nucleophilic substitution, ring-closing reactions, and fluorination .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, as well as the trifluoromethyl group . These groups could participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability . The thiazole and pyridine rings could also contribute to the compound’s aromaticity and electronic properties .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of thiazole, incorporating pyridin-2-yl piperazine structures, and evaluated their antimicrobial efficacy. For instance, novel thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and tested against a range of bacteria and fungi. These compounds showed significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Patel et al., 2012). Similarly, another study focused on synthesizing thiazolidinone derivatives with 1-pyridin-2-yl-piperazine and assessing their antimicrobial properties, further emphasizing the utility of such compounds in antimicrobial drug development (Patel, Kumari, & Patel, 2012).

Antiproliferative Effects

Research has also explored the antiproliferative effects of thiazolidinone derivatives on human leukemic cells. A particular study synthesized 2, 3-disubstituted 4-thiazolidinone analogues and evaluated their impact on various human leukemic cell lines, revealing potent activity by certain compounds. This highlights the potential therapeutic applications of these derivatives in leukemia treatment (Kumar et al., 2014).

Synthesis of Novel Compounds

The chemical structure and synthesis process of these derivatives offer a pathway to designing and synthesizing novel compounds with enhanced biological activity. For example, the synthesis of a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated various biological activities, including antibacterial effects, showcasing the versatility of thiazole derivatives in medicinal chemistry (Mohanty et al., 2015).

properties

IUPAC Name

2-methyl-4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5S/c1-15-25-17(14-29-15)13-26-6-4-18(5-7-26)27-8-10-28(11-9-27)19-3-2-16(12-24-19)20(21,22)23/h2-3,12,14,18H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLRMYCVORKURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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